molecular formula C9H6N8 B263696 14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene

14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene

Cat. No.: B263696
M. Wt: 226.2 g/mol
InChI Key: CTFZEKUWROVCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene is a nitrogen-rich heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their versatile applications in medicinal chemistry, materials science, and organic synthesis. The incorporation of tetrazole rings into the quinoxaline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,3-diaminopyridine with tetrazole derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-150°C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Quinoxaline N-oxides

    Reduction: Reduced quinoxaline derivatives

    Substitution: Functionalized quinoxaline derivatives

Scientific Research Applications

14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

  • Tetrazolo[1,5-a]quinoxaline
  • Triazolo[1,5-a]quinoxaline
  • Imidazo[1,5-a]quinoxaline

Uniqueness

14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[104002,607,11]hexadeca-1(12),3,5,7,9,13,15-heptaene is unique due to the presence of two tetrazole rings fused to the quinoxaline core This structural feature enhances its chemical reactivity and biological activity compared to other quinoxaline derivatives

Properties

Molecular Formula

C9H6N8

Molecular Weight

226.2 g/mol

IUPAC Name

14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene

InChI

InChI=1S/C9H6N8/c1-5-2-3-6-7(4-5)17-9(11-13-15-17)8-10-12-14-16(6)8/h2-4H,1H3

InChI Key

CTFZEKUWROVCAL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C4=NN=NN24

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C4=NN=NN24

Origin of Product

United States

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